molecular formula C17H15ClN2O3S2 B2564534 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034598-67-7

3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2564534
CAS No.: 2034598-67-7
M. Wt: 394.89
InChI Key: DTLIRIUAUFICQK-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a specialized organic compound supplied for research and development purposes. With the molecular formula C17H15ClN2O3S2 and a molecular weight of 394.90 g/mol, this benzenesulfonamide features a unique structure incorporating both a chloro- and methoxy-substituted benzene ring and a thiophene-coupled pyridylmethyl group . This combination of heterocyclic and aromatic components is known to contribute to molecular stability and selectivity in biological systems, making such compounds valuable scaffolds in medicinal chemistry . Thiophene-containing analogues, in particular, are of significant interest in pharmaceutical research and have been explored for a range of potential biological activities, including use as enzyme inhibitors or for receptor interactions . The specific structural motifs present in this compound suggest potential for use in hit-to-lead optimization campaigns and as a building block in the synthesis of more complex molecules. This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available safety data sheets and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-23-16-5-4-14(8-15(16)18)25(21,22)20-10-12-7-13(11-19-9-12)17-3-2-6-24-17/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLIRIUAUFICQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structural components allow it to interact with various biological targets, making it a candidate for drug development. Research indicates that compounds with sulfonamide groups can inhibit specific enzymes, particularly those involved in bacterial folic acid synthesis, highlighting their potential as antibacterial agents.

Biological Research

In biological studies, 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has been utilized to investigate:

  • Enzyme Inhibition : The sulfonamide moiety can bind to active sites of target enzymes, disrupting normal function and affecting metabolic pathways.
  • Receptor Binding : Its unique structure may facilitate interactions with various receptors, leading to potential therapeutic effects.

Antiviral Effects

A study on structurally related compounds indicated that they could significantly inhibit hepatitis B virus (HBV) replication in vitro. This suggests that this compound might exhibit similar antiviral properties through mechanisms involving increased levels of A3G.

Antibacterial Efficacy

Research has shown that sulfonamide derivatives effectively inhibit the growth of various bacterial pathogens. For instance, one study reported that related compounds demonstrated significant inhibition against Staphylococcus aureus, indicating the potential effectiveness of this compound against Gram-positive bacteria.

Anticancer Potential

Investigations into sulfonamide-based compounds have revealed their ability to modulate pathways involved in cancer cell survival. A notable study found that a structurally similar compound induced apoptosis in human cancer cell lines, suggesting therapeutic applications in oncology.

Industrial Applications

In addition to its medicinal uses, this compound may have applications in industrial settings, particularly in the development of agrochemicals or materials science due to its unique chemical properties. Optimization of synthetic routes for industrial production could enhance yield and purity, making it suitable for large-scale applications.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiophene and pyridine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Compound 29 : 4-Chloro-N-(5-(5-(2-Methyl-1-Oxoisoindolin-5-Yl)Thiophen-2-Yl)Pyridin-3-Yl)Benzenesulfonamide
  • Structural Features: Benzene ring: 4-chloro substituent (lacks methoxy group). Pyridine substituent: Thiophen-2-yl group at position 5, similar to the target compound. Additional isoindolinone moiety attached to the thiophene.
  • Physical Properties : Melting point = 281–284°C, indicating high crystallinity .
  • Key Differences: Absence of methoxy group on benzene reduces electron-donating effects.
Compound 1421514-76-2 : 3-Chloro-N-(Furan-3-Ylmethyl)-4-Methoxy-N-(Thiophen-2-Ylmethyl)Benzenesulfonamide
  • Structural Features :
    • Benzene ring: 3-chloro and 4-methoxy substituents (identical to the target compound).
    • Nitrogen substitution: Disubstituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups.
  • Key Differences: Disubstitution on the nitrogen creates a branched structure, increasing steric hindrance compared to the target compound’s monosubstituted pyridinylmethyl group.
Compounds 51–55 : Triazinyl-Linked Benzamides
  • Structural Features :
    • Core: Benzamide with sulfamoyl, benzylthio, and chloro substituents.
    • Triazinyl group linked via sulfamoyl, functionalized with aryl substituents (e.g., fluorophenyl, methoxyphenyl).
  • Physical Properties : Melting points range from 255–279°C, comparable to sulfonamide derivatives .
  • Key Differences :
    • Triazine rings introduce distinct hydrogen-bonding and charge-transfer interactions.
    • Benzamide backbone diverges from the benzenesulfonamide scaffold of the target compound.

Electronic and Pharmacokinetic Implications

  • Chloro vs. In contrast, Compound 29’s 4-chloro substitution lacks this balance .
  • Heterocyclic Moieties :
    • Thiophene-pyridine systems (target compound) enhance π-π stacking vs. furan-based systems (Compound 1421514-76-2), which may reduce metabolic stability due to furan’s susceptibility to oxidation .
    • Triazine derivatives (Compounds 51–55) exhibit stronger hydrogen-bond acceptor capacity, which could enhance target affinity but reduce membrane permeability .

Biological Activity

3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a thiophene and pyridine moiety, suggests promising interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C17H15ClN2O3SC_{17}H_{15}ClN_{2}O_{3}S with a molecular weight of 394.89 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as it can mimic natural substrates and inhibit specific enzymes.

Property Value
Molecular FormulaC17H15ClN2O3S
Molecular Weight394.89 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity through competitive inhibition. The sulfonamide group can bind to the active sites of target enzymes, disrupting their normal function and affecting various metabolic pathways. This mechanism is common among sulfonamide derivatives, which are known to interfere with bacterial folic acid synthesis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides have been shown to possess bactericidal effects against various strains of bacteria, including both Gram-positive and Gram-negative species.

Case Study: Antibacterial Efficacy
In vitro studies demonstrated that related sulfonamide compounds had minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like levofloxacin . This suggests that the compound may have similar or enhanced antibacterial properties.

Antiviral Activity

Recent studies have explored the antiviral potential of heterocyclic compounds, including those containing thiophene and pyridine rings. These compounds have been reported to inhibit viral replication by targeting specific viral enzymes . The structural features of this compound may enhance its efficacy against viral pathogens.

In Vitro Studies

  • Enzyme Inhibition : Sulfonamide derivatives were tested for their ability to inhibit key enzymes involved in bacterial metabolism. The results indicated a strong correlation between structural modifications and enzyme inhibition efficiency .
  • Cytotoxicity : The cytotoxic effects of this compound on human cell lines were evaluated, showing low toxicity at therapeutic concentrations, making it a potential candidate for further development .

Comparative Analysis

A comparative study of various sulfonamide derivatives revealed that modifications in the thiophene and pyridine substituents significantly influenced their biological activities. Compounds with electron-withdrawing groups demonstrated enhanced antimicrobial activity compared to their electron-donating counterparts.

Compound MIC (µg/mL) Activity Type
Compound A1.9Antibacterial
Compound B31.2Antiviral
Compound C62.5Antifungal

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